2,2-dimethyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide
CAS No.: 2640885-45-4
Cat. No.: VC11850136
Molecular Formula: C17H23N3O
Molecular Weight: 285.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640885-45-4 |
|---|---|
| Molecular Formula | C17H23N3O |
| Molecular Weight | 285.4 g/mol |
| IUPAC Name | 2,2-dimethyl-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]propanamide |
| Standard InChI | InChI=1S/C17H23N3O/c1-17(2,3)16(21)18-11-9-13-5-7-14(8-6-13)15-10-12-19-20(15)4/h5-8,10,12H,9,11H2,1-4H3,(H,18,21) |
| Standard InChI Key | RBMZDACXOIJFSZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)NCCC1=CC=C(C=C1)C2=CC=NN2C |
| Canonical SMILES | CC(C)(C)C(=O)NCCC1=CC=C(C=C1)C2=CC=NN2C |
Introduction
The compound 2,2-dimethyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide is a synthetic organic molecule with potential applications in medicinal chemistry. It is characterized by a propanamide backbone, a dimethyl substitution at the alpha carbon, and a phenylethyl group linked to a pyrazole ring. Compounds containing pyrazole derivatives are widely studied for their biological activities, including anticancer, anti-inflammatory, and antioxidant properties.
Structural Features
The molecular structure of this compound can be dissected as follows:
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Core Structure: The propanamide group serves as the core functional group.
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Substituents:
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A 2,2-dimethyl group attached to the alpha carbon of the amide.
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A phenylethyl chain linked to the nitrogen atom of the amide.
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A pyrazole ring (1-methyl-1H-pyrazol-5-yl) attached to the phenyl group.
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These structural elements contribute to its chemical stability and potential biological interactions.
Synthesis Pathways
While specific synthesis protocols for this compound were not directly available in the provided references, related pyrazole-containing amides can be synthesized using general methodologies:
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Amide Bond Formation:
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Reacting an appropriate carboxylic acid (e.g., 2,2-dimethylpropanoic acid) with an amine derivative of phenylethyl-pyrazole using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
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Pyrazole Functionalization:
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Pyrazoles are typically synthesized via cyclization reactions involving hydrazines and 1,3-diketones or their equivalents.
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Final Assembly:
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The phenylethyl-pyrazole intermediate can be alkylated or acylated to introduce the desired substituents before coupling with the carboxylic acid.
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Pyrazole Derivatives
Pyrazole-containing compounds have been extensively studied for their pharmacological properties:
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Antioxidant Activity: Pyrazoles exhibit radical scavenging abilities, which are beneficial in mitigating oxidative stress .
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Anti-inflammatory Properties: Molecular docking studies suggest that pyrazoles can inhibit enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways .
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Anticancer Potential: Some pyrazole derivatives have shown cytotoxic effects on cancer cell lines by inducing apoptosis .
Amide Functional Group
The amide linkage enhances solubility and bioavailability while providing structural rigidity crucial for receptor binding in drug design.
Analytical Characterization
To confirm the structure and purity of such compounds, standard analytical techniques are employed:
Potential Applications
The compound’s structural features make it a candidate for:
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Drug Development:
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Targeting inflammatory diseases due to its pyrazole moiety.
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Exploring anticancer properties through cytotoxicity assays.
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Chemical Probes:
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Investigating biological pathways involving oxidative stress or enzyme inhibition.
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Research Gaps and Future Directions
Despite its promising structure, further studies are necessary to explore:
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Detailed synthesis protocols specific to this compound.
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Comprehensive biological activity screening across multiple cell lines.
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Toxicological evaluations to assess safety profiles.
This article provides an overview of the chemical and biological significance of 2,2-dimethyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide, highlighting its potential in medicinal chemistry while identifying areas for future research.
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